2-(benzylsulfanyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(BENZYLSULFANYL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a benzylsulfanyl group, a methoxyphenyl group, and a thiadiazole ring
Preparation Methods
The synthesis of 2-(BENZYLSULFANYL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group, using reagents like sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(BENZYLSULFANYL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the methoxyphenyl group may enhance binding affinity through hydrophobic interactions. The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar compounds include:
4-Methoxythioanisole: Shares the methoxyphenyl group but lacks the thiadiazole ring and benzylsulfanyl group.
2-(BENZYLSULFANYL)-N-(4-METHOXYBENZYL)ACETAMIDE: Similar structure but without the thiadiazole ring.
2-(BENZYLSULFANYL)-5-(4-METHOXYPHENYL)-8,8-DIMETHYL-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(1H,7H)-DIONE: Contains a different core structure but shares the benzylsulfanyl and methoxyphenyl groups
The uniqueness of 2-(BENZYLSULFANYL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H19N3O2S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-16-9-7-14(8-10-16)11-18-21-22-19(26-18)20-17(23)13-25-12-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,22,23) |
InChI Key |
FBSSUFHPRZIZGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
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